

# infrared (IR) spectrum of 5-Formyl-2-methoxybenzoic acid

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## Compound of Interest

Compound Name: 5-Formyl-2-methoxybenzoic acid

Cat. No.: B1276804

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## A Comparative Guide to the Infrared (IR) Spectrum of 5-Formyl-2-methoxybenzoic Acid

This guide provides a comparative analysis of the infrared (IR) spectrum of **5-Formyl-2-methoxybenzoic acid** alongside structurally related alternatives. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the vibrational spectroscopy of these compounds, supported by experimental data and methodologies.

## Introduction to IR Spectroscopy in Molecular Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify and characterize organic molecules. By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated, which reveals the vibrational frequencies of the molecule's functional groups. Each functional group exhibits a characteristic absorption range, making IR spectroscopy an invaluable tool for qualitative analysis and structural elucidation.

In this guide, the IR spectrum of **5-Formyl-2-methoxybenzoic acid** is compared with those of three related compounds: vanillic acid, 4-formylbenzoic acid, and 2-methoxybenzoic acid. This comparison highlights how variations in the substitution pattern on the benzoic acid core influence the vibrational modes and, consequently, the resulting IR spectrum.

## Comparative Analysis of IR Spectra

The infrared spectra of these aromatic carboxylic acids are characterized by several key absorption bands corresponding to the vibrations of their constituent functional groups: the carboxylic acid (-COOH), aldehyde (-CHO), methoxy (-OCH<sub>3</sub>), and the benzene ring.

## Predicted IR Absorption Peaks for 5-Formyl-2-methoxybenzoic Acid

Due to the limited availability of experimental spectra for **5-Formyl-2-methoxybenzoic acid**, the following table presents the predicted absorption peaks based on the characteristic frequencies of its functional groups.

Functional Group	Vibrational Mode	Predicted Wavenumber (cm <sup>-1</sup> )	Intensity
Carboxylic Acid	O-H stretch	3300-2500	Broad, Strong
Aromatic/Aldehyde	C-H stretch	3100-3000 / 2850 & 2750	Medium / Weak
Carbonyl (Acid)	C=O stretch	1730-1700	Strong
Carbonyl (Aldehyde)	C=O stretch	1710-1685	Strong
Aromatic Ring	C=C stretch	1600-1475	Medium-Weak
Carboxylic Acid	C-O stretch	1320-1210	Strong
Methoxy	C-O stretch	1275-1200 (asym) / 1075-1020 (sym)	Strong
Carboxylic Acid	O-H bend	960-900	Broad, Medium
Aromatic Ring	C-H out-of-plane bend	900-675	Strong

## Experimental IR Absorption Peaks of Alternative Compounds

The following table summarizes the key experimental IR absorption peaks for vanillic acid, 4-formylbenzoic acid, and 2-methoxybenzoic acid. This data provides a basis for understanding

the spectral features of substituted benzoic acids.

Functional Group	Vibrational Mode	Vanillic Acid (cm <sup>-1</sup> )	4-Formylbenzoic Acid (cm <sup>-1</sup> )	2-Methoxybenzoic Acid (cm <sup>-1</sup> )
Hydroxyl/Carboxyl	O-H stretch	~3480 (Phenolic), 3300-2500 (Carboxylic)	3300-2500	3300-2500
Aromatic/Aldehyde	C-H stretch	~3080	~3070, ~2860, ~2760	~3070
Carbonyl (Acid)	C=O stretch	~1680	~1700	~1690
Carbonyl (Aldehyde)	C=O stretch	-	~1685	-
Aromatic Ring	C=C stretch	~1600, ~1515	~1605, ~1580	~1580, ~1490
Carboxylic Acid	C-O stretch	~1290	~1300	~1250
Methoxy/Phenolic	C-O stretch	~1235, ~1170, ~1030	-	~1250, ~1050
Carboxylic Acid	O-H bend	~920	~925	~920
Aromatic Ring	C-H out-of-plane bend	~870, ~820, ~770	~850, ~760	~810, ~750

## Experimental Protocols

The following is a generalized protocol for obtaining the Fourier-Transform Infrared (FTIR) spectrum of a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for such compounds.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Objective: To acquire a high-quality FTIR spectrum of a solid organic compound.

Materials and Equipment:

- FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
- Solid sample (a few milligrams)
- Spatula
- Solvent for cleaning (e.g., isopropanol or ethanol)
- Lint-free wipes

#### Procedure:

- Background Spectrum:
  - Ensure the ATR crystal is clean and free of any residues. Clean the crystal surface with a lint-free wipe moistened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
  - Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (water vapor, carbon dioxide) and the ATR crystal itself, which will be subtracted from the sample spectrum.
- Sample Preparation and Measurement:
  - Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.
  - Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal surface.
  - Acquire the sample spectrum. The spectrometer will scan the sample over a specified range of wavenumbers (typically 4000-400  $\text{cm}^{-1}$ ).
- Data Processing and Cleaning:
  - The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum of the sample.

- After the measurement, release the pressure, remove the sample, and clean the ATR crystal thoroughly with a solvent-moistened wipe.

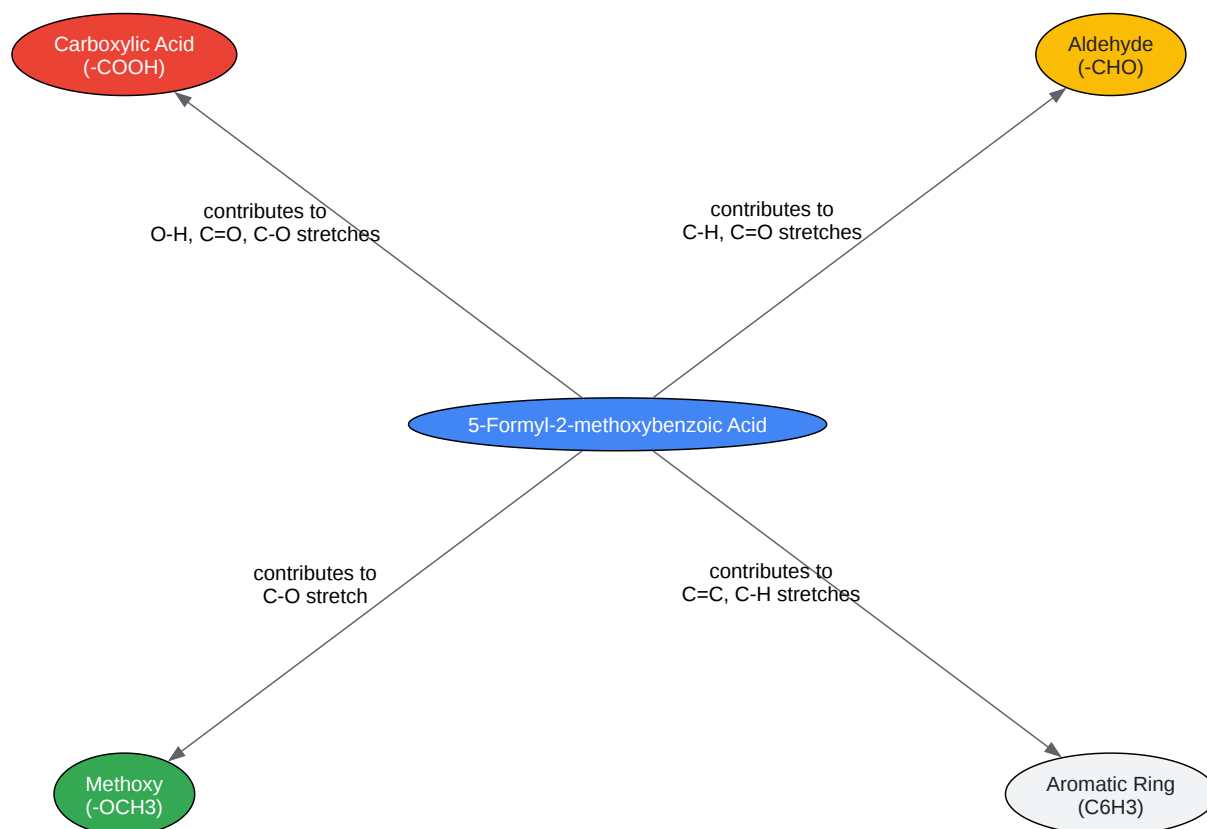
## Visualizations

The following diagrams illustrate the experimental workflow for obtaining an IR spectrum and the structural relationships of the functional groups in **5-Formyl-2-methoxybenzoic acid**.



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Caption: Experimental workflow for obtaining an IR spectrum using ATR-FTIR.



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Caption: Functional groups of **5-Formyl-2-methoxybenzoic acid** and their contribution to the IR spectrum.

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